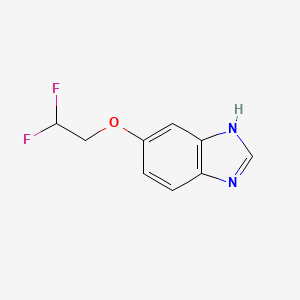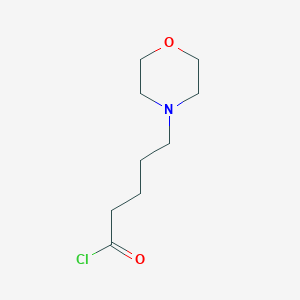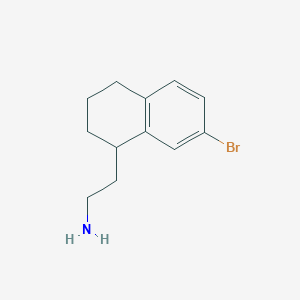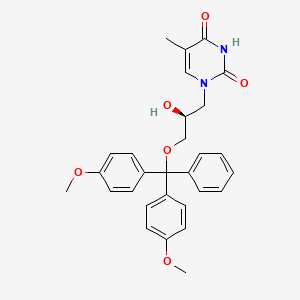![molecular formula C8H4F2O2 B12845562 8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-Difluoro-5-hydroxybicyclo[420]octa-1(6),2,4-trien-7-one is a synthetic organic compound characterized by its unique bicyclic structure
準備方法
The synthesis of 8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. The process begins with the homocoupling of terminal aryl alkynes, followed by a zipper annulation reaction to form the bicyclic structure . The reaction conditions often require precise control of temperature and the use of specific solvents to ensure high yield and purity of the final product.
化学反応の分析
8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
科学的研究の応用
8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
作用機序
The mechanism of action of 8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one can be compared with other similar compounds, such as:
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: This compound lacks the fluorine atoms and hydroxyl group, resulting in different chemical properties and reactivity.
8,8-Difluoro-5-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one: The presence of a methoxy group instead of a hydroxyl group alters the compound’s polarity and potential interactions with biological molecules.
5-Hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one: This compound lacks the fluorine atoms, which significantly affects its chemical stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C8H4F2O2 |
|---|---|
分子量 |
170.11 g/mol |
IUPAC名 |
8,8-difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C8H4F2O2/c9-8(10)4-2-1-3-5(11)6(4)7(8)12/h1-3,11H |
InChIキー |
MEBVCUCZSIUIIO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=O)C2(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


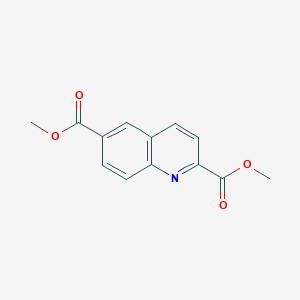
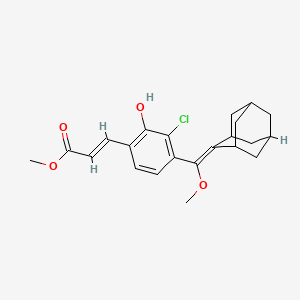
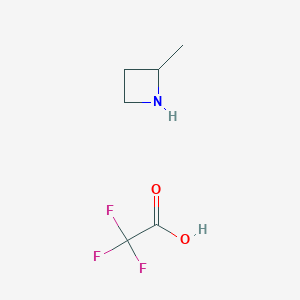
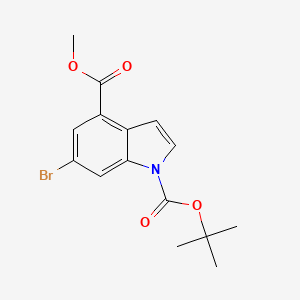

![1-(2-Methylpyrrolidine-3-carbonyl)octahydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12845506.png)
![1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol](/img/structure/B12845513.png)
